2,4-Difluoro-3'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

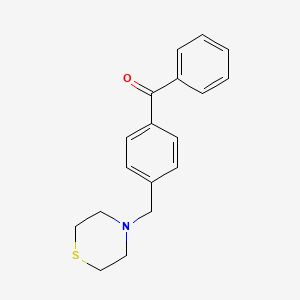

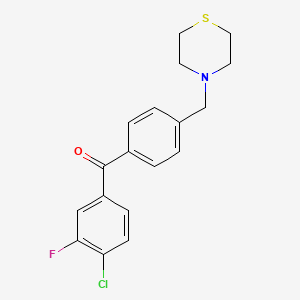

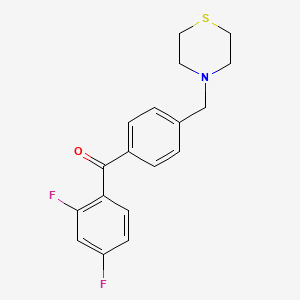

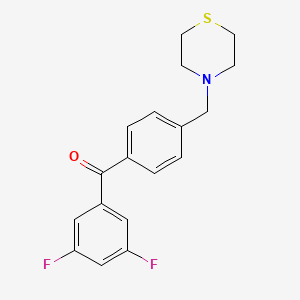

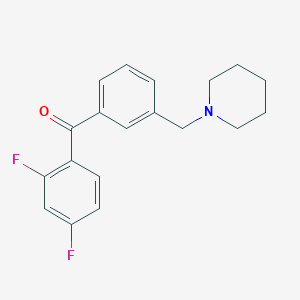

2,4-Difluoro-3’-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H19F2NO . It has a molecular weight of 315.36618 . The IUPAC name for this compound is (2,4-difluorophenyl)- [3- (piperidin-1-ylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-3’-piperidinomethyl benzophenone consists of a benzophenone core with a piperidinomethyl group attached to one of the phenyl rings and two fluorine atoms attached to the other phenyl ring .Physical And Chemical Properties Analysis

2,4-Difluoro-3’-piperidinomethyl benzophenone has a boiling point of 439ºC at 760 mmHg and a flash point of 219.3ºC . Its density is 1.202g/cm³ . The compound has 4 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

1. Photoreactive Properties in Biological Chemistry

Benzophenone (BP) derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, have significant applications in bioorganic chemistry and material science due to their unique photochemical properties. Upon excitation, BP derivatives form a biradicaloid triplet state, enabling them to abstract hydrogen atoms from C-H bonds and form stable covalent C-C bonds. This property is exploited in various applications such as binding site mapping, molecular target identification, and surface grafting (Dormán et al., 2016).

2. Role in Photocatalytic Degradation of Pollutants

2,4-Difluoro-3'-piperidinomethyl benzophenone and related compounds are studied for their effectiveness in photocatalytic degradation of environmental pollutants. For instance, in aqueous solutions, titanium dioxide particles have been used to photocatalytically degrade BP derivatives, leading to significant reductions in toxicity and increases in biodegradability, indicating the potential of these compounds in environmental remediation processes (Zúñiga-Benítez et al., 2016).

3. Thermal and Structural Analysis

The thermal and structural properties of BP derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, are of significant interest in scientific research. These compounds exhibit various intermolecular interactions and are stable under specific temperature ranges, making them suitable for certain applications in materials science and engineering (Karthik et al., 2021).

4. Use in Organic Synthesis and Polymerization

These compounds are also pivotal in organic synthesis, particularly in the preparation of copolymers and other complex organic molecules. Their reactive properties enable diverse chemical modifications and the synthesis of materials with unique physical and chemical properties (Kharas et al., 2000).

5. Application in Photoinitiated Reactions

2,4-Difluoro-3'-piperidinomethyl benzophenone is studied for its role in photoinitiated reactions. These reactions are crucial in understanding the mechanisms of photochemical transformations, which have implications in fields ranging from pharmaceuticals to materials science (Caronna et al., 1990).

6. Exploration in Electrochemical Processes

The electrochemical behavior of halogenated benzophenones, including 2,4-Difluoro derivatives, is an area of active research. These studies are important for developing new electrochemical methods and understanding the redox properties of these compounds (Isse et al., 2002).

7. Investigation in Advanced Material Development

Research on novel aromatic diamines with ether–ketone groups, including 2,4-Difluoro derivatives, has led to the development of new polyimides with high thermal stability and excellent mechanical properties. These materials are promising candidates for advanced technological applications (Yang et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWOEEYERNHYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643165 |

Source

|

| Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-58-3 |

Source

|

| Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)

![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)